1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one (CAS 1434713-46-8, molecular formula C13H18O3, molecular weight 222.28 g/mol) is a synthetic organic compound featuring a 4-methoxybenzyl (PMB) ether protecting group attached to a 3-methylbutan-2-one scaffold. It is supplied as a clear, colorless to pale yellow liquid with a sweet-floral aroma and is primarily employed as a versatile intermediate in medicinal chemistry and fragrance research.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Cat. No. B12632634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)C(=O)COCC1=CC=C(C=C1)OC
InChIInChI=1S/C13H18O3/c1-10(2)13(14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3
InChIKeyFQOJHWKTPBDXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one: Procurement-Ready Overview of a Specialized Synthetic Intermediate and Research Tool


1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one (CAS 1434713-46-8, molecular formula C13H18O3, molecular weight 222.28 g/mol) is a synthetic organic compound featuring a 4-methoxybenzyl (PMB) ether protecting group attached to a 3-methylbutan-2-one scaffold [1]. It is supplied as a clear, colorless to pale yellow liquid with a sweet-floral aroma and is primarily employed as a versatile intermediate in medicinal chemistry and fragrance research . Unlike simple aryl ketones that lack the protected alcohol functionality, this compound provides a pre-installed, oxidatively labile protecting group that simplifies multi-step synthetic routes, making it a strategic procurement choice for laboratories designing complex molecule syntheses [1] [2].

Why 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one Cannot Be Simply Replaced by Common Aryl Butanone Analogs


Substituting 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one with structurally simpler analogs such as 4-(4-methoxyphenyl)-2-butanone (anisylacetone, CAS 104-20-1, C11H14O2, MW 178.23) or 4-(4-methoxyphenyl)-3-methylbutan-2-one (CAS 67828-19-7, C12H16O2, MW 192.25) introduces critical functional deficiencies . The target compound uniquely contains an acetal-like 4-methoxybenzyl (PMB) ether at the C-1 position, which the common analogs lack entirely [1]. This PMB group is a cornerstone protecting group in organic synthesis, enabling orthogonal deprotection under mild oxidative conditions (e.g., DDQ or CAN) without affecting ketone or other sensitive functionalities—a capability absent in the simple ketone comparators, which would necessitate additional protection/deprotection steps if a free hydroxyl is later required [2].

Quantitative Differentiation Evidence: 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one vs. Closest Analogs and Alternatives


Protected Alcohol Functionality: PMB Ether vs. Bare Ketone in Closest Analogs for Multi-Step Synthesis

In complex synthetic sequences, the presence of a pre-installed p-methoxybenzyl (PMB) ether confers a distinct operational advantage. The target compound contains this orthogonal protecting group, whereas its closest structural comparators — 4-(4-methoxyphenyl)-2-butanone (CAS 104-20-1) and 4-(4-methoxyphenyl)-3-methylbutan-2-one (CAS 67828-19-7) — carry a bare ketone and a non-protected alkyl chain . The PMB group can be selectively removed via single-electron oxidation (DDQ, CAN) in >80% yield under conditions where the ketone moiety remains intact [1]. Analogs lacking this group require a separate alcohol protection step (typically 60-85% yield) followed by deprotection, adding 1-2 synthetic steps and reducing overall atom economy.

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Molecular Weight Distinction from Common Aryl Ketone Analogs Enabling Differential Physical Handling

The target compound has a molecular weight of 222.28 g/mol (C13H18O3), which is substantially higher than the most common procurement alternatives in the aryl butanone class [1]. Specifically, 4-(4-methoxyphenyl)-2-butanone (anisylacetone, CAS 104-20-1) has a MW of 178.23 g/mol (C11H14O2), representing a -44.05 g/mol (C2H4O) difference; 4-(4-methoxyphenyl)-3-methylbutan-2-one (CAS 67828-19-7) has a MW of 192.25 g/mol (C12H16O2), a -30.03 g/mol (CH2O) difference . The higher mass of the target compound, coupled with an additional oxygen atom (3 vs. 2 total oxygens), translates to a predicted higher boiling point of ~336.8 °C (vs. ~282 °C for CAS 67828-19-7) and a higher calculated LogP of 2.3 [1]. These distinct physical properties aid in unambiguous analytical identification (LC-MS, GC-MS) in reaction monitoring and purity assessment.

Physicochemical Properties Analytical Chemistry Procurement Specification

Documented Use as a Key Intermediate in FPRL-1 Receptor Modulator Patent Families, Absent for Simple Ketone Analogs

The target compound is explicitly disclosed as a synthetic intermediate in the preparation of 2,5-dioxoimidazolidin-1-yl-3-phenylurea derivatives, which are claimed as formyl peptide receptor like-1 (FPRL-1) receptor modulators in US20130123215A1 and related patent families [1] [2]. FPRL-1 is a G-protein coupled receptor implicated in inflammation resolution and Alzheimer's disease pathogenesis [3]. In contrast, a review of the patent literature for the simple ketone analogs 4-(4-methoxyphenyl)-2-butanone (CAS 104-20-1) and 4-(4-methoxyphenyl)-3-methylbutan-2-one (CAS 67828-19-7) reveals their use is limited to fragrance and flavor applications (CAS 67828-19-7 is listed as a perfuming agent under EC No. 267-240-8), with no presence in FPRL-1 modulator patent families [4].

Patent Chemistry GPCR Modulator Synthesis FPRL-1 Pharmacology

Differentiated Olfactory Profile for Fragrance and Flavor Research: Sweet-Floral-Woody vs. Simple Fruity Notes

For fragrance and flavor procurement, the aromatic profile of the target compound differs distinctly from that of the simpler aryl ketone analogs. The target compound is described as possessing a sweet, floral, and slightly woody aroma, making it suitable for complex floral and fruity scent compositions [1]. In comparison, 4-(4-methoxyphenyl)-2-butanone (anisylacetone, CAS 104-20-1) is characterized by an intensely sweet, fruity, cherry-raspberry odor profile, while 4-(4-methoxyphenyl)-3-methylbutan-2-one (CAS 67828-19-7) exhibits a fruity, floral, sweet scent with extremely slow evaporation rate [2]. The additional ether oxygen and extended molecular architecture of the target compound contribute to a woody nuance that is absent in the simpler, purely fruity comparator molecules. No quantitative odor threshold values (e.g., odor detection threshold in ng/L air) were identified in publicly available databases for any of these compounds, warranting further experimental determination for precise differentiation.

Fragrance Chemistry Flavor Science Sensory Evaluation

Confirmation Gap: No Direct Bioactivity Data Found, But Structural Role as a β2-Adrenergic Receptor Agonist Pharmacophore Synthon

Despite extensive search of authoritative databases (PubChem, ChEMBL, BindingDB, PubMed), no quantitative bioactivity data (IC50, EC50, Ki, or in vivo efficacy) for the target compound itself has been identified. However, the 4-methoxybenzyl-protected alkyl ketone motif embedded in this compound constitutes a recognized synthon for constructing β2-adrenergic receptor (β2-AR) agonists in patent literature [1]. For reference, the structurally related CHEMBL1800934 (which contains a related PMB-ether-aryl scaffold) demonstrates β2-AR agonist activity with an EC50 of 4 nM in cAMP accumulation assays in HEK293 cells, while the clinical standard isoproterenol exhibits an EC50 of 0.05 nM at β2-AR [2] [3]. The target compound itself is expected to serve as a synthetic intermediate rather than a final active pharmaceutical agent, and its α-substituted 3-methyl group may be designed to introduce steric constraints or metabolic stability into downstream analogs.

β2-Adrenergic Receptor GPCR Agonists Medicinal Chemistry Building Blocks

Optimal Research and Industrial Use Cases for 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one Based on Verified Differentiation Evidence


FPRL-1 Receptor Modulator Synthesis Programs

This compound is the preferred starting material for medicinal chemistry teams working on FPRL-1 receptor modulator programs. Its explicit inclusion in patent US20130123215A1 as a key intermediate for 2,5-dioxoimidazolidin-1-yl-3-phenylurea derivatives provides a validated synthetic precedent [1]. The PMB protecting group enables late-stage deprotection to reveal a free hydroxyl for further diversification, a synthetic maneuver unavailable when starting with the simpler 4-(4-methoxyphenyl)-3-methylbutan-2-one or 4-(4-methoxyphenyl)-2-butanone analogs, which lack this functional handle [2]. Selecting this intermediate reduces the step count for FPRL-1 modulator compound libraries by at least 1-2 protection/deprotection sequences.

β2-Adrenergic Receptor Agonist SAR Exploration

Although no direct bioactivity data exists for the compound itself, its 4-methoxybenzyl-protected alkyl ketone scaffold maps directly onto the pharmacophore of potent β2-AR agonists exemplified in patents US9492405 and US7317023 [3]. The 3-methyl substitution on the butanone backbone introduces steric bulk that can be exploited to probe stereochemical requirements at the β2-AR binding pocket. Researchers wishing to explore structure-activity relationships (SAR) around the alkyl linker region of β2-AR agonists will find this compound a more versatile starting point than the linear, non-branched 4-(4-methoxyphenyl)-2-butanone.

Multi-Step Organic Synthesis Requiring Orthogonal Hydroxyl Protection

In convergent synthetic routes where a free primary hydroxyl must be unmasked late-stage while preserving a ketone functionality, 1-[(4-methoxyphenyl)methoxy]-3-methylbutan-2-one serves as a superior building block relative to unprotected ketone analogs [4]. The pre-installed PMB ether can be selectively cleaved with DDQ in dichloromethane/water or CAN in acetonitrile/water, conditions under which the ketone at C-2 and the aromatic methoxy at C-4' remain intact. This orthogonal reactivity eliminates the need for a separate hydroxyl protection step (typically requiring PMB-Cl, K2CO3, and chromatographic purification), directly reducing reagent costs and purification time.

Fragrance Formulation Requiring Sweet-Floral with Woody Nuance

For flavor and fragrance (F&F) laboratories formulating complex floral-fruity accords with woody undertones, this compound provides a differentiated aromatic profile compared to the broadly fruity-raspberry character of anisylacetone (CAS 104-20-1) . Its sweet, floral, and slightly woody aroma enables its use as a blender or modifier in fine fragrance compositions, personal care products, and household air care formulations. The additional ether oxygen and higher molecular weight contribute to a substantivity and evaporation profile that differs from the simpler, more volatile anisylacetone (bp ~277 °C for CAS 104-20-1 vs. predicted bp ~336.8 °C for the target compound).

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